molecular formula C12H22O2 B14407082 Dodecane-5,6-dione CAS No. 87163-30-2

Dodecane-5,6-dione

Katalognummer: B14407082
CAS-Nummer: 87163-30-2
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: SGLNBRYDVKNFCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecane-5,6-dione is an organic compound with the molecular formula C12H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecane-5,6-dione can be synthesized through multi-step reactions. One common method involves the reaction of sodium with toluene, followed by the addition of water and bromine in tetrahydrofuran at 20°C . Another method involves the use of hexamethylphosphoramide (HMPA) and n-dodecyl p-toluenesulfonate, followed by reduction with sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecane-5,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ketones or other derivatives.

Wissenschaftliche Forschungsanwendungen

Dodecane-5,6-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of dodecane-5,6-dione involves its interaction with various molecular targets and pathways. The ketone groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical and biological applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to dodecane-5,6-dione include other diketones such as:

Uniqueness

This compound is unique due to its specific chain length and the position of the ketone groups. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other diketones may not be suitable.

Eigenschaften

CAS-Nummer

87163-30-2

Molekularformel

C12H22O2

Molekulargewicht

198.30 g/mol

IUPAC-Name

dodecane-5,6-dione

InChI

InChI=1S/C12H22O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h3-10H2,1-2H3

InChI-Schlüssel

SGLNBRYDVKNFCZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)C(=O)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.